molecular formula C21H16N2O2S B2800472 methyl 3-{[(E)-2-cyano-2-phenylvinyl]amino}-4-phenylthiophene-2-carboxylate CAS No. 1993535-26-4

methyl 3-{[(E)-2-cyano-2-phenylvinyl]amino}-4-phenylthiophene-2-carboxylate

Cat. No.: B2800472
CAS No.: 1993535-26-4
M. Wt: 360.43
InChI Key: VMPFMOIFOXNSOC-LGMDPLHJSA-N
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Description

“Methyl 3-{[(E)-2-cyano-2-phenylvinyl]amino}-4-phenylthiophene-2-carboxylate” is a chemical compound with the molecular formula C21H16N2O2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. It includes a thiophene ring, a phenyl group, an amino group, a cyano group, and a carboxylate ester group .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Thiophene Derivatives : Thiophene derivatives, such as methyl 3-aminothiophene-2-carboxylate, are synthesized for use in organic synthesis, medicine, dyes, and pesticides. These compounds serve as key intermediates in various chemical reactions, showcasing their versatility in synthetic chemistry. The structural analysis and computational study of these derivatives reveal their potential for intra- and inter-molecular interactions, underlining their significance in designing new molecules (Tao et al., 2020).

  • Organotin(IV) Complexes : Research on amino acetate functionalized Schiff base organotin(IV) complexes explores their synthesis, structural characterization, and in vitro cytotoxicity studies, highlighting their potential as anticancer drugs. These studies emphasize the complexation and potential biomedical applications of such organometallic compounds (Basu Baul et al., 2009).

  • Reactions with Cycloalkanones : The reactions involving thiophene derivatives, such as 3-amino-2-carbamoylthiophene, with cycloalkanones to form imines, demonstrate the compounds' reactivity and potential in synthesizing new chemical entities. This highlights the significance of thiophene derivatives in chemical synthesis, particularly in creating compounds with potential biological activity (Klemm et al., 1995).

  • Photoluminescent Materials : The electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene has been studied, revealing the formation of photoluminescent materials. This underscores the potential of thiophene derivatives in developing new materials with specific optical properties, which could have applications in electronics and photonics (Ekinci et al., 2000).

  • Disperse Dyes for Polyester Fibres : The synthesis and application of disperse dyes derived from thiophene for dyeing polyester fibers illustrate the utility of thiophene derivatives in textile industries. These compounds provide various shades with good fastness properties, indicating their valuable role in fabric dyeing processes (Iyun et al., 2015).

Properties

IUPAC Name

methyl 3-[[(E)-2-cyano-2-phenylethenyl]amino]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-21(24)20-19(18(14-26-20)16-10-6-3-7-11-16)23-13-17(12-22)15-8-4-2-5-9-15/h2-11,13-14,23H,1H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPFMOIFOXNSOC-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)NC=C(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N/C=C(/C#N)\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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